2-Bromopropyl propionate

CAS No.: 24086-77-9

Cat. No.: VC4224528

Molecular Formula: C6H11BrO2

Molecular Weight: 195.056

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24086-77-9 |

|---|---|

| Molecular Formula | C6H11BrO2 |

| Molecular Weight | 195.056 |

| IUPAC Name | 2-bromopropyl propanoate |

| Standard InChI | InChI=1S/C6H11BrO2/c1-3-6(8)9-4-5(2)7/h5H,3-4H2,1-2H3 |

| Standard InChI Key | YCBKTQWFIBVEQP-UHFFFAOYSA-N |

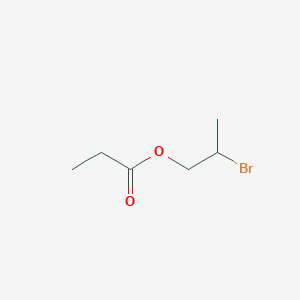

| SMILES | CCC(=O)OCC(C)Br |

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2-Bromopropyl propionate, systematically named propyl 2-bromopropanoate, consists of a propyl ester group linked to a 2-bromopropanoic acid moiety. Its IUPAC name is derived from the propyl chain () and the brominated carboxylic acid () . Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 195.05 g/mol | |

| SMILES Notation | CCC(=O)OCC(C)Br | |

| InChI Key | GDPGCHFFZZXKTQ-UHFFFAOYSA-N | |

| Boiling Point | 203°C (lit.) | |

| Density | 1.7 g/mL at 25°C |

The compound’s bromine atom at the β-position renders it highly reactive toward nucleophiles, while the ester group facilitates participation in transesterification and hydrolysis reactions .

Spectral and Analytical Data

Predicted collision cross-section (CCS) values for 2-bromopropyl propionate, derived from ion mobility spectrometry, are critical for its identification in mass spectrometry workflows :

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]+ | 133.3 |

| [M+Na]+ | 134.3 |

| [M+NH4]+ | 137.4 |

These values aid in distinguishing the compound from structural analogs in complex mixtures .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves esterification of 2-bromopropanol with propionic acid under acidic catalysis. For example, sulfuric acid catalyzes the reaction at reflux temperatures, yielding 2-bromopropyl propionate with high purity . Alternative methods include:

-

Bromination of Propyl Acrylate: Direct bromination of propyl acrylate using hydrobromic acid () in the presence of peroxides .

-

Transesterification: Reacting methyl 2-bromopropanoate with propanol under basic conditions .

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield and minimize side reactions. A patented method (CN102516046A) describes the synthesis of 2-bromopropanal, a related intermediate, by reacting carbinol with 2-hydroxypropanal and bromine at room temperature . Although this patent focuses on 2-bromopropanal, analogous strategies are adaptable to 2-bromopropyl propionate synthesis.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The bromine atom in 2-bromopropyl propionate undergoes facile substitution with nucleophiles such as hydroxide (), amines, and thiols. For example:

This reactivity is exploited in pharmaceutical synthesis to introduce propionate moieties into target molecules .

Elimination and Oxidation Pathways

Under basic conditions, 2-bromopropyl propionate undergoes β-elimination to form propene and propionic acid:

Oxidation with potassium permanganate () yields carboxylic acids, while reduction with lithium aluminum hydride () produces alcohols .

Industrial and Pharmaceutical Applications

-

Agrochemicals: Serves as a precursor to herbicides (e.g., quizalofop-ethyl) and fungicides (e.g., metalaxyl) .

-

Pharmaceuticals: Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents .

-

Polymer Chemistry: Acts as a chain-transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume